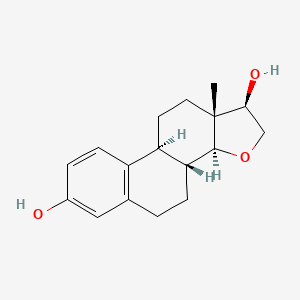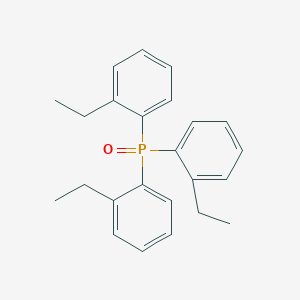
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of three 2-ethylphenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane typically involves the reaction of 2-ethylphenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The general reaction scheme is as follows:
Formation of Grignard Reagent: 2-ethylbromobenzene reacts with magnesium in dry ether to form 2-ethylphenylmagnesium bromide.
Reaction with Phosphorus Trichloride: The Grignard reagent is then reacted with phosphorus trichloride to form Tris(2-ethylphenyl)phosphine.
Oxidation: The final step involves the oxidation of Tris(2-ethylphenyl)phosphine to this compound using an oxidizing agent such as hydrogen peroxide or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-ethylphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through nucleophilic substitution.
Scientific Research Applications
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-methoxyphenyl)phosphine
- Tris(2-methylphenyl)phosphine
- Tris(2-ethylhexyl)amine
Uniqueness
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane is unique due to the presence of the 2-ethylphenyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and the stability of the complexes it forms, making it distinct from other similar phosphine compounds.
Properties
CAS No. |
51008-47-0 |
|---|---|
Molecular Formula |
C24H27OP |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-bis(2-ethylphenyl)phosphoryl-2-ethylbenzene |
InChI |
InChI=1S/C24H27OP/c1-4-19-13-7-10-16-22(19)26(25,23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 |
InChI Key |
SNCRTXTYKWEIHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1P(=O)(C2=CC=CC=C2CC)C3=CC=CC=C3CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



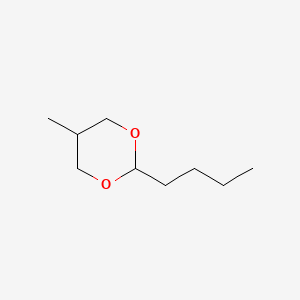
![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)


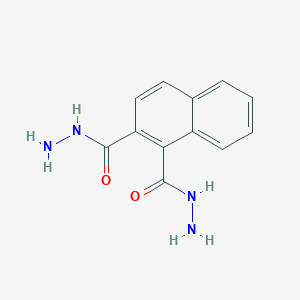
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
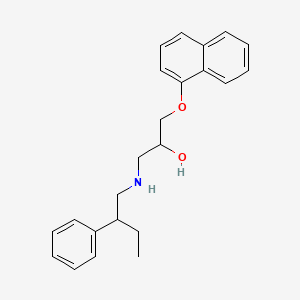

![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
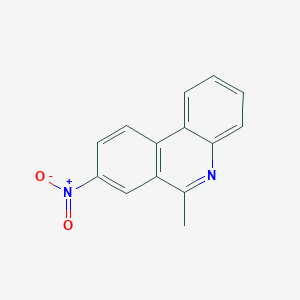
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
